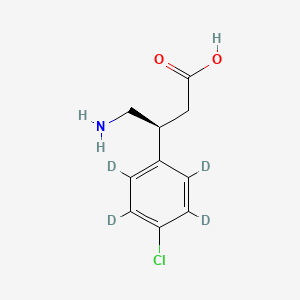

(S)-Baclofen-d4

Beschreibung

Contextualizing (S)-Baclofen within GABAB Receptor Agonist Research Paradigms

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its actions are mediated by two main classes of receptors: GABAA and GABAB. nih.gov The GABAB receptor, a G-protein coupled receptor, plays a crucial role in modulating neurotransmission, producing slow and prolonged inhibitory signals. sigmaaldrich.com Its activation is linked to a variety of physiological and pathological processes, including muscle spasticity, pain, anxiety, and addiction, making it a significant target for drug development. nih.govnih.gov

Baclofen (B1667701), synthesized in 1962, is the archetypal agonist for the GABAB receptor and remains one of the few approved drugs that target this receptor for clinical use, primarily as a muscle relaxant and antispastic agent. nih.govnih.govmusechem.com Baclofen is a racemic mixture, meaning it consists of equal parts of two stereoisomers: (R)-Baclofen and (S)-Baclofen. Research has unequivocally demonstrated that the pharmacological activity resides almost exclusively in the (R)-enantiomer. nih.gov The (S)-enantiomer exhibits a significantly lower binding affinity for the GABAB receptor, being over 100 times less potent than its counterpart. nih.gov

Despite its lower direct activity at the GABAB receptor, the (S)-enantiomer is a critical component to consider in research. Pharmacokinetic studies have revealed stereoselective metabolism, where (S)-Baclofen is metabolized via oxidative deamination to a much greater extent than (R)-Baclofen. nih.govmdpi.com This metabolic differentiation underscores the importance of studying each enantiomer independently to fully understand the disposition and effects of the racemic drug.

| Compound | Binding Affinity (IC50 in µM) | Potency Difference |

|---|---|---|

| (R)-(–)-Baclofen | 0.015 | ~118-fold |

| (S)-(+)-Baclofen | 1.77 |

Data derived from radioligand binding assays in cat cerebellum. nih.gov IC50 represents the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand.

Strategic Rationale for Deuteration in Pharmacological and Metabolic Investigations

Deuteration is the strategic replacement of hydrogen (¹H) atoms with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. simsonpharma.com This substitution has gained significant attention in pharmaceutical research because it can subtly alter a molecule's properties in advantageous ways. researchgate.netnih.gov The core principle behind this strategy is the kinetic isotope effect (KIE). researchgate.net

The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). juniperpublishers.combioscientia.de This increased bond strength means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. bioscientia.de Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, deuteration at a site of metabolism can significantly slow down the metabolic breakdown of a drug. juniperpublishers.combioscientia.de

This modification can lead to several potential therapeutic and research benefits:

Altered Pharmacokinetics: By reducing the rate of metabolism, deuteration can prolong a drug's biological half-life, leading to sustained exposure. researchgate.netjuniperpublishers.com

Metabolic Switching: Deuteration can redirect metabolic pathways away from the formation of toxic or undesirable metabolites, potentially improving a compound's profile. juniperpublishers.combioscientia.de

Improved Stability: The stronger C-D bond can enhance the stability of stereoisomers. bioscientia.de

These predictable yet impactful modifications make deuteration a powerful tool for optimizing drug candidates and for creating precise tools for metabolic research. eurekalert.orgmorressier.com

Overview of (S)-Baclofen-d4 as an Advanced Research Probe and Stable Isotope Internal Standard

This compound is the deuterated form of (S)-Baclofen, where four hydrogen atoms on the phenyl ring are replaced with deuterium. nih.govmedchemexpress.com This compound is not intended for therapeutic use but serves a crucial function as an advanced tool in analytical chemistry and biomedical research, primarily as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.comnih.gov

In quantitative analysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise measurements. nih.govresearchgate.net A SIL-IS is considered the "gold standard" for this purpose. This compound has nearly identical chemical and physical properties (like solubility, extraction recovery, and chromatographic retention time) to its non-deuterated counterpart, (S)-Baclofen. nih.gov However, due to the four deuterium atoms, it has a distinct, higher mass.

During mass spectrometry analysis, the instrument can differentiate between the analyte ((S)-Baclofen) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). nih.gov By adding a known quantity of this compound to a biological sample (such as plasma or cerebrospinal fluid) before processing, any sample loss or variability during extraction and analysis affects both the analyte and the standard equally. researchgate.net The ratio of the analyte signal to the internal standard signal allows for a highly accurate calculation of the analyte's concentration, correcting for any experimental variations. nih.gov

This makes this compound indispensable for:

Pharmacokinetic Studies: Accurately quantifying the concentration of (S)-Baclofen in biological fluids over time. nih.gov

Metabolic Profiling: Tracing and quantifying the metabolites of (S)-Baclofen. nih.gov

Chiral Separation Assays: Serving as a dedicated standard for the (S)-enantiomer in methods designed to measure both (R)- and (S)-Baclofen simultaneously. nih.govresearchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Precursor Ion [M+H]+ (m/z) |

|---|---|---|---|

| Baclofen | C10H12ClNO2 | 213.66 | 214.10 |

| Baclofen-d4 | C10H8D4ClNO2 | 217.69 | 218.10 |

Data from LC-MS/MS analysis using positive atmospheric pressure chemical ionization (APCI) mode. nih.gov The difference in mass-to-charge ratio (m/z) allows for the simultaneous detection and distinct quantification of the analyte and the internal standard.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12ClNO2 |

|---|---|

Molekulargewicht |

217.68 g/mol |

IUPAC-Name |

(3S)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1/i1D,2D,3D,4D |

InChI-Schlüssel |

KPYSYYIEGFHWSV-SFSAVJDPSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |

Kanonische SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for S Baclofen D4

Enantioselective Synthesis of (S)-Baclofen Precursors

The cornerstone of synthesizing (S)-Baclofen is the creation of a chiral precursor with high enantiomeric purity. The most prevalent strategies involve the asymmetric conjugate addition of a nucleophile to a prochiral nitroalkene.

One highly effective approach is the Michael addition of a malonate derivative to 4-chloro-trans-β-nitrostyrene, catalyzed by a chiral organocatalyst. beilstein-journals.org Cinchona alkaloid-based squaramide catalysts are particularly effective in this transformation. beilstein-journals.orgresearchgate.netnih.gov These reactions are typically performed in non-polar solvents like toluene, where the lipophilic nature of some modern catalysts allows for high performance and easy recovery. beilstein-journals.orgnih.gov For instance, a lipophilic cinchona squaramide organocatalyst has been used for the gram-scale preparation of an (S)-baclofen precursor, achieving excellent yield and enantioselectivity. beilstein-journals.orgnih.gov

Another advanced strategy involves continuous-flow synthesis, which offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net In one such method, p-chlorobenzaldehyde and nitromethane (B149229) are passed through a reactor to form the nitrostyrene (B7858105) intermediate. rsc.orgresearchgate.net This is followed by an enantioselective conjugate addition of dimethyl malonate, catalyzed by a polymer-supported chiral calcium catalyst, to yield the chiral baclofen (B1667701) precursor. researchgate.net

A different synthetic route starts with 3-(4-chlorophenyl) glutaric acid. google.com This starting material is converted to its anhydride, which then undergoes a desymmetrization reaction using a chiral catalyst to produce a key monoester intermediate. This intermediate is subsequently converted to (S)-baclofen via a Curtius or Hofmann rearrangement. google.com

The table below summarizes key findings from various enantioselective approaches to baclofen precursors.

| Catalyst/Method | Reactants | Yield | Enantiomeric Excess (ee) | Reference |

| Lipophilic Cinchona Squaramide | Cyclohexyl Meldrum's acid + 4-chloro-trans-β-nitrostyrene | 89% | 96% | beilstein-journals.orgnih.gov |

| Bifunctional Thiourea-organocatalyst | Diethyl malonate + p-chloro-β-nitrostyrene | 98% | 81% | rsc.org |

| Polymer-supported Chiral Calcium Catalyst | Dimethyl malonate + (E)-4-chloro-β-nitrostyrene | High | High | researchgate.net |

| Chiral Catalyst with Glutaric Anhydride | 3-(4-chlorophenyl) glutaric anhydride | High | High | google.com |

Deuterium (B1214612) Incorporation Techniques for Specific Labeling at the d4 Positions

The "d4" designation in (S)-Baclofen-d4 refers to the four deuterium atoms on the 4-chlorophenyl ring. The incorporation of these stable isotopes is typically achieved via a hydrogen-deuterium exchange (H-D exchange) reaction on an appropriate precursor. youtube.com This process is a cornerstone of synthesizing isotopically labeled compounds for use as internal standards in mass spectrometry-based quantitative analysis. simsonpharma.comunimi.it

Transition metal catalysts are essential for activating the C-H bonds of the aromatic ring to facilitate the exchange with a deuterium source. nih.gov Commonly used deuterium sources include deuterium gas (D₂) and deuterium oxide (D₂O). youtube.comnih.gov While D₂ gas is effective, its use can be expensive and requires specialized handling. nih.gov D₂O is a more accessible and safer deuterium source. nih.gov

Catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are frequently used. youtube.com Platinum-based catalysts are often preferred for promoting H-D exchange at aromatic positions. youtube.com The deuteration is typically performed on an early-stage precursor, such as 4-chlorobenzaldehyde (B46862) or 4-chloro-trans-β-nitrostyrene, before the assembly of the chiral backbone. This strategy avoids potential side reactions or loss of stereochemical integrity that could occur if labeling were attempted on the final (S)-Baclofen molecule.

A representative H-D exchange reaction would involve heating the aromatic precursor (e.g., 4-chlorobenzaldehyde) with a catalyst like Pt/C in the presence of a deuterium source like D₂O under pressure. The catalyst facilitates the reversible breaking of aryl C-H bonds and the formation of C-D bonds, leading to the desired tetra-deuterated intermediate.

Optimization of Synthetic Pathways for Yield and Isotopic Purity

Optimizing the synthesis of this compound is a multi-faceted challenge that addresses both the chemical/chiral purity and the isotopic enrichment of the final product.

For the enantioselective synthesis of the precursor, optimization involves a systematic screening of reaction parameters. This includes evaluating different solvents, catalyst loadings, temperatures, and reaction times. beilstein-journals.org Research has shown that catalyst loading can sometimes be reduced from 10 mol% to as low as 1 mol% by extending the reaction time, which is crucial for making the process more cost-effective and sustainable, especially on an industrial scale. beilstein-journals.orgresearchgate.net The development of recyclable catalysts, such as lipophilic organocatalysts that can be precipitated out of the reaction mixture, further enhances the sustainability of the synthesis. nih.gov The adoption of continuous-flow systems represents a significant process optimization, leading to better heat and mass transfer, improved safety, and higher throughput. rsc.orgresearchgate.net

For the deuterium incorporation step, optimization focuses on achieving the highest possible level of isotopic enrichment at the desired positions. This involves careful selection of the catalyst and reaction conditions. Factors such as the catalyst-to-substrate ratio, temperature, pressure of D₂ gas (if used), and reaction duration are fine-tuned to drive the H-D exchange to completion. nih.gov The goal is to maximize the incorporation of four deuterium atoms while preventing unwanted side reactions or isotopic scrambling at other positions. Using a high-purity deuterium source is fundamental to achieving high isotopic enrichment in the final product. google.com

Analytical Verification of Synthesized this compound for Research Grade Purity and Isotopic Enrichment

To be suitable for research applications, particularly as an internal standard, this compound must be rigorously analyzed to confirm its chemical purity, enantiomeric purity, and isotopic enrichment. shoko-sc.co.jpalmacgroup.com A comprehensive Certificate of Analysis (CoA) for a research-grade standard will provide certified values for these critical parameters. cerilliant.com

Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). beilstein-journals.orguomustansiriyah.edu.iq These methods identify and quantify any process-related impurities or degradation products. For research-grade materials, chemical purity is generally expected to be ≥98%. cdnisotopes.com

Enantiomeric Purity , or enantiomeric excess (ee), is determined using a specialized form of HPLC known as chiral HPLC. beilstein-journals.orgbeilstein-journals.org This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for their precise quantification. beilstein-journals.org For this compound, a high enantiomeric excess is required to ensure that the properties being studied are solely attributable to the (S)-enantiomer.

Isotopic Enrichment is verified primarily by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). almacgroup.comnih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, can resolve the mass difference between the unlabeled compound and its various deuterated isotopologues, allowing for accurate quantification of the d4 species. almacgroup.com ¹H NMR is also a powerful tool for confirming both the location and extent of deuteration by observing the reduction or disappearance of the signals corresponding to the protons that have been replaced by deuterium. unimi.itnih.gov

The following table outlines the analytical techniques used to verify the quality of synthesized this compound.

| Analytical Technique | Parameter Measured | Typical Specification | Reference |

| HPLC with UV Detection | Chemical Purity | ≥98% | uomustansiriyah.edu.iq |

| Chiral HPLC | Enantiomeric Purity (ee) | ≥98% | beilstein-journals.orgbeilstein-journals.org |

| Mass Spectrometry (MS/HRMS) | Isotopic Enrichment, Molecular Weight Verification | >98% d4 | unimi.italmacgroup.com |

| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation, Chemical Purity | Conforms to structure | nih.govbeilstein-journals.org |

Table of Mentioned Compounds

Advanced Analytical Methodologies for S Baclofen D4 Quantification and Characterization in Complex Research Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant bioanalytical technique for the quantification of baclofen (B1667701) and its deuterated analogs in various biological samples due to its high sensitivity, selectivity, and throughput. nih.goviscientific.org The development of robust LC-MS/MS methods is a multi-step process involving meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. sphinxsai.comnih.gov

Sample Preparation Techniques for Biological and In Vitro Research Samples

The primary goal of sample preparation is to extract (S)-Baclofen-d4 and the unlabeled analyte from complex biological matrices such as plasma, cerebrospinal fluid (CSF), urine, and various tissue homogenates, while removing interfering endogenous components like proteins and phospholipids. nih.govnih.gov Common techniques employed include:

Protein Precipitation (PPT): This is a rapid and straightforward method often used for high-throughput analysis. nih.govnih.gov It involves adding a water-miscible organic solvent, typically acetonitrile (B52724), to the biological sample, which denatures and precipitates the majority of proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While simple, this method may result in less clean extracts compared to other techniques, potentially leading to matrix effects. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and rigorous sample clean-up technique that provides cleaner extracts and can concentrate the analyte, thereby improving sensitivity. iscientific.orgsphinxsai.comnih.gov The process involves passing the sample through a cartridge containing a solid adsorbent. Different SPE sorbents can be used, including mixed-mode (e.g., C8/cation exchange) cartridges, which are particularly effective for amphoteric compounds like baclofen. nih.govoup.com The extraction protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. sphinxsai.com High-throughput applications often utilize SPE in a 96-well plate format. iscientific.org

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Effective chromatographic separation is essential to resolve the analyte from matrix components and ensure accurate quantification. For chiral compounds like (S)-Baclofen, specialized chiral columns are required to separate the enantiomers.

Chromatography: Chiral stationary phases, such as the Crownpak CR(+) column, are used for the enantioselective separation of R- and S-baclofen. nih.gov More commonly for general quantification where enantiomeric separation is not the primary goal of the separation column, reversed-phase columns like C8 or C18 are employed. iscientific.orgsphinxsai.com Mobile phases typically consist of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. iscientific.orgsphinxsai.com Gradient or isocratic elution modes are selected to achieve optimal peak shape and resolution within a reasonable run time. oup.com

Mass Spectrometry: Detection is typically performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govoup.com Ionization is achieved using sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), usually in the positive ion mode. nih.govoup.com Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, this compound. For instance, the transition for baclofen is often m/z 214.1 → 151.0, while for Baclofen-d4 (B563136) it is m/z 218.1 → 155.1. nih.gov Optimization of MS parameters such as collision energy and cell accelerator voltage is critical for maximizing signal intensity. oup.com

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

|---|---|---|---|

| LC Column | Crownpak CR(+) (150 mm × 4.0 mm, 5µ) nih.gov | BDS Hypersil C8 (100 X 4.6mm, 5µm) iscientific.org | Kromasil 100-5C8 (4.6×150 mm) sphinxsai.com |

| Mobile Phase | 0.4% Formic Acid in Water / 0.4% Formic Acid in Acetonitrile nih.gov | 2mM Ammonium formate (B1220265) with 0.02% v/v formic acid: Acetonitrile (85:15 v/v) iscientific.org | Acetonitrile and 10mM ammonium acetate (B1210297) (80:20, v/v) sphinxsai.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min iscientific.org | 0.8 mL/min sphinxsai.com |

| Ionization Mode | APCI (+) nih.gov | ESI (+) iscientific.org | ESI (+) sphinxsai.com |

| MRM Transition (Baclofen) | m/z 214.10 → 151.10 nih.gov | - | - |

| MRM Transition (Baclofen-d4) | m/z 218.15 → 155.10 nih.gov | - | - |

Evaluation of Method Sensitivity, Selectivity, and Reproducibility in Research Settings

Validation is performed to ensure the analytical method is reliable and suitable for its intended purpose. Key validation parameters include:

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Validated methods for baclofen have achieved LLOQs as low as 0.25 ng/mL in rat plasma and brain tissue and 5.023 ng/mL in human plasma. iscientific.orgnih.gov The limit of detection (LOD) has been reported at levels such as 5 ng/mL. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. iscientific.org Selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte or internal standard. nih.gov

Linearity: The linearity of the method is established by analyzing calibration standards at several concentration levels. The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. Typical linear ranges for baclofen in plasma are 25 to 1,000 ng/mL or 1 to 1500 ng/mL. nih.govoup.com

Reproducibility: This is evaluated by assessing the intra-day and inter-day precision and accuracy. nih.gov Precision is expressed as the percent relative standard deviation (%RSD), and accuracy is expressed as the percent deviation from the nominal concentration. For bioanalytical methods, precision values should generally be within 15%, and accuracy should be within ±15% of the nominal values. nih.govoup.com

| Validation Parameter | Reported Value/Range | Matrix |

|---|---|---|

| Linearity Range | 1 - 1500 ng/mL nih.gov | Human Plasma, CSF |

| 25 - 1000 ng/mL oup.com | Human Plasma | |

| LLOQ | 25 ng/mL nih.gov | Human Plasma |

| 5.023 ng/mL iscientific.org | Human Plasma | |

| LOD | 5 ng/mL nih.gov | Human Plasma |

| Intra-day Precision (%RSD) | <5% oup.com | Human Plasma |

| Inter-day Precision (%RSD) | <5% oup.com | Human Plasma |

| Recovery | ~30% (SPE) oup.com | Human Plasma |

| ~90% (PPT) nih.gov | Human Plasma |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specialized Research Applications

While less common than LC-MS/MS for modern bioanalysis of baclofen, Gas Chromatography-Mass Spectrometry (GC-MS) represents an older but still viable analytical technique. nih.govmdpi.com Its application to a polar, zwitterionic molecule like baclofen often requires a chemical derivatization step to increase the compound's volatility and thermal stability, making it suitable for GC analysis. nih.gov This derivatization adds complexity and time to the sample preparation process. nih.gov Nevertheless, GC-MS can provide high chromatographic resolution and is a powerful tool for structural elucidation based on electron ionization (EI) fragmentation patterns. A predicted, non-derivatized GC-MS spectrum for baclofen exists as a reference, though its practical application without derivatization is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Pattern Confirmation and Structural Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the identity and structural integrity of molecules, including isotopically labeled compounds. nobracat-isotopes.com For this compound, NMR is the definitive method to verify the position and extent of deuterium (B1214612) incorporation.

The process involves comparing the NMR spectra of the labeled compound with its unlabeled counterpart.

In a ¹H NMR (Proton NMR) spectrum, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. This directly confirms the sites of labeling.

A ²H NMR (Deuterium NMR) spectrum can be acquired to directly observe the deuterium nuclei, providing signals at the chemical shifts corresponding to the labeled positions.

In a ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit characteristic changes. The signal may be split into a multiplet due to C-D coupling, and its chemical shift may be slightly altered (an isotope effect), providing further confirmation of the labeling pattern.

This spectroscopic analysis is essential for quality control, ensuring that the this compound used in research, particularly as an internal standard, has the correct isotopic enrichment at the specified locations and has not undergone structural degradation. sigmaaldrich.com

Application of this compound as a Stable Isotope Internal Standard (SIIS)

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIIS) is considered the gold standard for achieving the highest accuracy and precision. sphinxsai.commedchemexpress.com this compound is an ideal SIIS for the quantification of (S)-Baclofen. iscientific.org

An SIIS is a form of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). medchemexpress.com this compound is chemically identical to (S)-Baclofen and thus exhibits nearly the same physical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. nih.gov However, it is easily distinguished by the mass spectrometer due to its higher mass (an increase of 4 Daltons).

During sample analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. sphinxsai.com Because the SIIS and the analyte behave almost identically throughout the extraction and analysis, any sample loss or variation in instrument response will affect both compounds to the same degree. By measuring the ratio of the response of the native analyte to the response of the SIIS, these variations can be effectively normalized. This technique, known as isotope dilution mass spectrometry, corrects for matrix effects (ion suppression or enhancement) that can plague quantitative bioanalysis, leading to highly reliable and reproducible results. nih.gov

Role in Absolute Quantification of Baclofen and its Metabolites in Research Samples

This compound is instrumental as an internal standard for the absolute quantification of baclofen and its metabolites in complex biological matrices such as human plasma and cerebrospinal fluid (CSF). nih.govcaymanchem.com In quantitative LC-MS/MS assays, a known amount of the deuterated standard is added to each sample at an early stage of the preparation process. lcms.cz Because this compound and the non-labeled analyte exhibit virtually identical chromatographic retention times and ionization efficiencies, the ratio of the analyte's mass spectrometric response to that of the internal standard is used to calculate the analyte's concentration. nih.govfda.gov This ratiometric approach corrects for potential variability during sample preparation and instrumental analysis, such as extraction losses or fluctuations in injection volume. scispace.com

The application of this methodology is crucial in clinical research, where precise measurement of drug and metabolite concentrations is necessary to understand pharmacokinetic profiles. For instance, a validated LC-MS/MS method was developed for the simultaneous enantioselective quantification of R- and S-baclofen and its primary metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), in human plasma and CSF. nih.gov This method demonstrated the capability to accurately measure the concentrations of each enantiomer, which is vital as the pharmacological activity of baclofen resides primarily in the R-enantiomer, although the provided source uses this compound for the analysis of both enantiomers. A similar method was developed for analyzing baclofen in human plasma, showcasing linearity over a specific concentration range. sphinxsai.com The table below summarizes the concentration ranges detected in a clinical study utilizing such a method. nih.gov

| Analyte | Matrix | Concentration Range (ng/mL) |

|---|---|---|

| R-Baclofen | Plasma | 6.4–334.0 |

| S-Baclofen | Plasma | 5.6–246.4 |

| R-Baclofen | CSF | 1.7–20.8 |

| S-Baclofen | CSF | 1.4–14.4 |

| S-CHBA | Plasma | 8.8–48.6 |

| S-CHBA | CSF | 1.3–15.4 |

Mitigation of Matrix Effects and Enhancement of Analytical Precision in Research Bioanalysis

A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components of the biological sample. nih.govmedipharmsai.comnih.gov These effects can lead to inaccurate and imprecise quantification, compromising the integrity of research findings. scilit.com Endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects. nih.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate the impact of matrix effects. nih.govsphinxsai.com Since the deuterated standard co-elutes and shares physicochemical properties with the analyte, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source. scispace.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a significant improvement in the precision and accuracy of the results. clearsynth.com

Research has demonstrated the importance of this approach. In one validated method for baclofen quantification, a matrix suppression of -9.4% was observed, underscoring the necessity of using a deuterated internal standard to ensure data accuracy. nih.gov The enhancement in analytical precision when using a deuterated standard compared to a non-isotopic, structurally analogous internal standard can be substantial. The data in the table below illustrates how isotopically labeled internal standards can correct for matrix effects, improving accuracy and reducing the relative standard deviation (RSD) in the analysis of compounds in complex matrices. lcms.cz

| Analytical Approach | Accuracy Deviation (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|

| Without Internal Standard Correction | > 60% | > 50% |

| With Internal Standard Correction | < 25% | < 20% |

Pre Clinical Pharmacological Investigations Utilizing S Baclofen D4 As a Research Tool

Receptor Binding Kinetics and Thermodynamics of (S)-Baclofen-d4 at GABAB Receptors

The binding of baclofen (B1667701) to GABAB receptors is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. frontiersin.org The incorporation of deuterium (B1214612) into the (S)-baclofen molecule to create this compound is not expected to fundamentally alter this stereoselectivity but provides a tool for detailed kinetic and thermodynamic analysis.

Studies on the non-deuterated enantiomers of baclofen have established a clear difference in their affinity for the GABAB receptor. (S)-Baclofen exhibits a significantly lower affinity for GABAB receptors compared to (R)-baclofen. For instance, in radioligand binding assays using cat cerebellum, (S)-(+)-baclofen inhibited the binding of [3H]baclofen with an IC50 of 1.77 μM, a value over 100 times higher than that of (R)-(–)-baclofen (IC50 = 0.015 μM). nih.gov This stark difference underscores the high stereoselectivity of the GABAB receptor binding pocket.

(S)-Baclofen also demonstrates selectivity for GABAB receptors over GABAA receptors, although its affinity for GABAB is much weaker than the R-enantiomer. medchemexpress.com The use of this compound in such studies would allow for more precise measurements in competitive binding assays and help to dissect the kinetic parameters of this low-affinity interaction without the interference of metabolic processes that might differ between enantiomers.

Table 1: Comparative Binding Affinities of Baclofen Enantiomers

| Compound | Receptor | IC50 (μM) | Tissue Source |

|---|---|---|---|

| (S)-(+)-Baclofen | GABAB | 1.77 nih.gov | Cat Cerebellum |

| (R)-(–)-Baclofen | GABAB | 0.015 nih.gov | Cat Cerebellum |

| (S)-Baclofen | GABAA | 1564 medchemexpress.com | - |

| Racemic Baclofen | GABAB | 6 nih.gov | Rat Brain |

In competitive binding assays, this compound can be used to displace radiolabeled GABAB receptor ligands, allowing for a direct comparison of its binding kinetics with non-deuterated (S)-baclofen and the active (R)-enantiomer. Such studies are critical for understanding the structural determinants of affinity and stereoselectivity at the GABAB receptor. While specific data for this compound is not available, studies with the non-deuterated form have consistently shown its lower potency. For example, in alcohol self-administration studies in rats, S(-)-baclofen was ineffective even at doses 16 times higher than the effective dose of R(+)-baclofen. frontiersin.org This behavioral observation is a functional reflection of its lower binding affinity.

The use of deuterated standards like this compound is particularly valuable in pharmacokinetic studies to accurately quantify the concentration of each enantiomer in biological samples, which is crucial when administering a racemic mixture. mdpi.com This helps in correlating the plasma concentrations of each enantiomer with their pharmacological effects.

Molecular and Cellular Pharmacodynamic Studies

The interaction of this compound with GABAB receptors, although weaker than its (R)-counterpart, can still modulate downstream signaling pathways. These studies are essential for understanding the full spectrum of baclofen's effects at the cellular level.

GABAB receptors are metabotropic receptors that couple to G-proteins of the Gi/o family. guidetopharmacology.orgnih.gov Upon activation, these receptors initiate a cascade of intracellular events. The primary downstream effectors include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. nih.govwikipedia.orgnih.gov

Activation of GABAB receptors can lead to the phosphorylation of Akt, a key enzyme in cell survival pathways, through a mechanism that can involve the transactivation of the insulin-like growth factor-1 receptor (IGF-1R). jneurosci.orgfrontiersin.org Furthermore, GABAB receptor activation has been linked to the phosphorylation of ERK1/2 in a G-protein-dependent manner. mdpi.com Although (S)-baclofen is a much weaker agonist, it would be expected to engage these same pathways, albeit with lower efficacy. Using this compound in these studies can help to precisely control for any metabolic conversion to other active compounds, ensuring that the observed effects are solely due to the interaction of the (S)-enantiomer with the receptor.

The functional consequences of GABAB receptor activation by this compound can be assessed in various in vitro cellular models.

Adenylyl Cyclase Inhibition: In cultured cerebellar granule cells, GABAB receptor activation by baclofen leads to the inhibition of adenylyl cyclase. psu.edu This effect can be measured by quantifying the reduction in forskolin-stimulated cAMP production. researchgate.net While (-)-baclofen effectively inhibits adenylyl cyclase, the potency of the (S)-enantiomer would be expected to be significantly lower, consistent with its binding affinity. researchgate.net Some studies have even noted that baclofen can stimulate adenylyl cyclase under certain conditions in specific brain regions like the rat olfactory bulb. nih.gov

Ion Channel Modulation: GABAB receptors modulate ion channel activity, a key mechanism of their inhibitory effect on neuronal excitability. Postsynaptically, they activate GIRK channels, leading to membrane hyperpolarization. frontiersin.org Presynaptically, they inhibit voltage-gated Ca2+ channels, which in turn reduces neurotransmitter release. frontiersin.org The effect of this compound on these ion channels can be studied using electrophysiological techniques such as patch-clamp recordings in cultured neurons or brain slices.

Table 2: Functional Effects of GABAB Receptor Activation

| Cellular Response | Effector Pathway | Consequence |

|---|---|---|

| Adenylyl Cyclase Inhibition | Gi/o protein coupling nih.gov | Decrease in intracellular cAMP psu.edu |

| GIRK Channel Activation | Gβγ subunit signaling nih.gov | Postsynaptic hyperpolarization frontiersin.org |

| Ca2+ Channel Inhibition | Gβγ subunit signaling nih.gov | Presynaptic inhibition of neurotransmitter release frontiersin.org |

| Akt Phosphorylation | PI3K pathway, IGF-1R transactivation jneurosci.org | Promotion of cell survival jneurosci.org |

| ERK1/2 Phosphorylation | G-protein dependent mdpi.com | Modulation of neuronal plasticity |

Investigation of Kinetic Isotope Effects (KIE) on Receptor-Ligand Interactions and Enzyme-Mediated Processes

The primary rationale for using deuterated compounds like this compound in pharmacological research is to investigate kinetic isotope effects (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the case of this compound, the replacement of hydrogen with deuterium can influence the rates of both receptor-ligand binding and enzymatic metabolism.

The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. libretexts.org This is known as a primary KIE. While receptor-ligand binding does not typically involve the breaking of covalent bonds, secondary KIEs can occur due to changes in vibrational frequencies and steric effects upon binding. These effects can subtly alter the affinity and kinetics of the ligand-receptor interaction. faccts.demdpi.com

The use of deuterated ligands is a well-established technique in studying GPCRs. nih.govdrughunter.com For this compound, a KIE could manifest as a slight difference in its binding affinity (Kd) or its association/dissociation rate constants (kon/koff) compared to non-deuterated (S)-baclofen. However, significant KIEs in receptor binding are generally not expected unless a specific hydrogen bond involving the deuterated position is critical for the interaction.

More pronounced KIEs are anticipated in enzyme-mediated metabolic processes. If the deuterated positions in this compound are sites of metabolic attack by enzymes such as cytochrome P450s, the rate of metabolism would be expected to be slower. This can lead to a longer half-life and altered pharmacokinetic profile of the deuterated compound. mdpi.com Investigating these effects is crucial for understanding the complete disposition of the drug in the body and for interpreting pharmacodynamic data accurately.

Theoretical Considerations of Deuteration Impact on Molecular Recognition

The substitution of hydrogen with its heavier, stable isotope deuterium is the smallest structural modification that can be made to a molecule, yet it can have significant effects on its physicochemical properties. researchgate.netinformaticsjournals.co.in The primary theoretical impact of deuteration stems from the kinetic isotope effect (KIE), which is rooted in the fundamental principles of chemical bonding and quantum mechanics.

The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength, estimated to be 6 to 10 times more stable, means that more energy is required to break a C-D bond. informaticsjournals.co.inacs.org Consequently, if the cleavage of a C-H bond is part of the rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. acs.org This effect could theoretically lead to a longer biological half-life and altered pharmacokinetic profile. juniperpublishers.com

In the specific case of this compound, the deuterium atoms are located on the phenyl ring. veeprho.com Baclofen is not extensively metabolized, with approximately 70-85% of the drug excreted unchanged. nih.govdrugbank.com The primary metabolic pathway for the 15% that is metabolized is deamination to form β-(p-chlorophenyl)-4-hydroxybutyric acid, which is pharmacologically inactive. drugbank.comnih.govmusechem.com This deamination does not involve the cleavage of C-H bonds on the phenyl ring. Therefore, the KIE from deuteration at this position is not expected to significantly alter the primary metabolic fate of (S)-Baclofen. However, deuteration of a phenyl ring has in some cases been shown to have a "distal kinetic isotope effect," where substitution at a distant site can still influence metabolic reactions elsewhere on the molecule, though this is not a universally predictable phenomenon. researchgate.netnih.gov

Another theoretical consideration is the impact of deuteration on non-covalent interactions, such as hydrogen bonding, which is critical for molecular recognition at a receptor site. This is sometimes referred to as the Ubbelohde effect, where deuteration can subtly alter bond lengths and angles, potentially changing the binding affinity of a ligand for its receptor. juniperpublishers.com However, since the deuteration in this compound is on the aromatic ring and not on the gamma-aminobutyric acid (GABA) backbone which is crucial for binding to the GABA-B receptor, any direct impact on receptor affinity through this mechanism is considered theoretically minimal. The key interactions with the GABA-B receptor are mediated by the carboxyl and amino groups of the GABA moiety.

Empirical Observations of Deuterium Substitution Effects on Pharmacological Activity

Empirically, the predominant use of this compound in preclinical pharmacological research is not as a therapeutic agent with modified activity, but as an analytical tool. Specifically, it serves as an ideal internal standard for the quantification of non-deuterated baclofen in biological samples like plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.netnih.gov

The utility of this compound as an internal standard is based on the fact that it is chemically and physically almost identical to the parent compound, meaning it behaves similarly during sample extraction, chromatography, and ionization. nih.gov However, its increased mass (due to the four deuterons) allows it to be clearly distinguished from the non-deuterated analyte by the mass spectrometer. nih.gov This allows for highly accurate and precise quantification, which is essential for pharmacokinetic and pharmacodynamic studies. nih.govsphinxsai.com

While direct comparative studies on the pharmacological activity (e.g., GABA-B receptor binding affinity or functional potency) of this compound versus (S)-Baclofen are not prevalent in published literature, its use as an internal standard has been crucial in studies that have characterized the pharmacology of baclofen itself. For example, research has utilized baclofen-d4 (B563136) to develop and validate sensitive assays for measuring baclofen concentrations. These assays are then applied in preclinical and clinical settings to understand the relationship between dose, plasma concentration, and therapeutic or adverse effects. researchgate.netnih.gov

One study successfully developed and validated a chiral LC-MS/MS method to simultaneously quantify R- and S-baclofen in human plasma and CSF, using the corresponding deuterated enantiomers (R- and S-baclofen-d4) as internal standards. nih.gov This method was sensitive enough to be applied to clinical pharmacokinetic studies, providing critical data on the disposition of the individual enantiomers and their metabolites. The table below summarizes key parameters from such analytical methods that rely on deuterated baclofen.

| Parameter | Baclofen in Human Plasma | Baclofen in Human Hair | Baclofen in Human Plasma |

| Internal Standard | Baclofen-d4 | Baclofen-d4 | Baclofen-d4 |

| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |

| Linearity Range | 20.1 - 1000 ng/mL | 10 - 5000 pg/mg | 1 - 1500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20.1 ng/mL | 10 pg/mg | 1 ng/mL |

| Key Finding from Application | Successfully used to define pharmacokinetic parameters (Cmax, tmax, t½) in healthy subjects. sphinxsai.com | Successfully applied to assess treatment adherence in alcohol-dependent patients. researchgate.net | Enabled pharmacokinetic profiling in human plasma and CSF to support individualized therapy strategies. nih.gov |

| Reference | Narapusetti et al. (2017) sphinxsai.com | Kintz et al. (2017) researchgate.net | Al-Ghananeem et al. (2020) nih.gov |

Metabolic Pathway Elucidation and Pharmacokinetic Modeling Applications of S Baclofen D4 in Pre Clinical Research

In Vitro Metabolic Stability Studies in Hepatic Microsomes, S9 Fractions, and Hepatocytes

In vitro systems using liver fractions are fundamental to predicting a drug's metabolic clearance and identifying potential metabolic pathways in humans and pre-clinical species. (S)-Baclofen-d4 is instrumental in these assays, primarily for its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which ensures accurate quantification of the parent compound and its metabolites. nih.gov

The metabolism of baclofen (B1667701) is known to be stereoselective, with the S-enantiomer being the primary substrate for metabolic enzymes. nih.gov Co-incubation of (S)-baclofen with this compound in hepatic preparations allows for the unambiguous identification of metabolites. In mass spectrometry, metabolites derived from the non-deuterated (S)-baclofen will have a distinct mass-to-charge ratio (m/z) compared to the deuterated internal standard. This mass shift helps distinguish true metabolites from background matrix interference.

Research has identified the principal metabolite of baclofen as 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), a product of oxidative deamination. mdpi.comresearchgate.net Studies utilizing LC-MS/MS with baclofen-d4 (B563136) as an internal standard have confirmed that this metabolic pathway is specific to the S-enantiomer, resulting in the formation of S-CHBA. nih.govnih.gov The R-enantiomer does not undergo this transformation to a significant extent. mdpi.com A minor secondary metabolite, a glucuronide conjugate of CHBA, has also been detected in trace amounts. mdpi.com

Table 1: Identified Metabolites of (S)-Baclofen

| Parent Compound | Metabolite | Metabolic Reaction | Analytical Confirmation |

| (S)-Baclofen | (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid (S-CHBA / S-M1) | Oxidative Deamination | LC-MS/MS with d4-standard nih.govmdpi.com |

| (S)-CHBA | (S)-CHBA-glucuronide (M2) | Glucuronidation | LC-MS/MS mdpi.com |

Quantifying the rate at which a drug is metabolized by liver enzymes, known as intrinsic clearance (CLint), is crucial for predicting in vivo hepatic clearance. In vitro assays using human and rat liver microsomes are performed to measure the depletion of the parent drug over time. The use of this compound as an internal standard is essential for the accuracy of these quantitative assessments.

Table 2: Example In Vitro Intrinsic Clearance Data for a Deuterated Compound (Enzalutamide)

| Compound | System | CLint (μL/min/mg protein) | Fold Decrease vs. Non-deuterated |

| Enzalutamide | Rat Liver Microsomes | 25.3 | - |

| d3-Enzalutamide | Rat Liver Microsomes | 12.7 | 2.0 |

| Enzalutamide | Human Liver Microsomes | 7.0 | - |

| d3-Enzalutamide | Human Liver Microsomes | 1.9 | 3.7 |

| This table illustrates the principle of how deuteration can reduce intrinsic clearance, based on data for Enzalutamide. nih.gov Specific CLint data for this compound was not available in the search results. |

In Vivo Pre-clinical Animal Model Studies on Baclofen Disposition and Elimination

Animal models are indispensable for understanding how a drug behaves in a whole biological system. This compound plays a vital role in these studies as a tracer, enabling detailed pharmacokinetic analysis and tissue distribution assessments.

By administering a mixture of non-deuterated and deuterated baclofen to animal models such as rats, researchers can track the drug's journey through the body with high precision. nih.gov The known ratio of deuterated to non-deuterated drug allows for accurate quantification in various biological matrices, including plasma, urine, and different tissues.

Pharmacokinetic studies in rats have characterized baclofen as being rapidly absorbed, showing a biexponential decline in plasma concentrations, and being primarily excreted unchanged in the urine. nih.gov Tissue distribution studies have shown that baclofen can cross the blood-brain barrier, although this process is limited. nih.govfrontiersin.org Studies using novel formulations, such as solid lipid nanoparticles, have investigated ways to enhance brain tissue concentrations. nih.gov In all such studies, an internal standard like this compound is critical for generating reliable quantitative data on drug concentrations in plasma and various tissues over time. nih.govnih.gov

Table 3: Representative Pharmacokinetic Parameters of Baclofen in Rats

| Parameter | Value | Study Context |

| Elimination Half-life (t½) | 3.42–4.10 hr | Oral administration nih.gov |

| Time to Peak Concentration (Tmax) | 0.67 - 2.0 hr | Oral administration researchgate.net |

| Volume of Distribution (Vd/F) | 2.8 - 5.4 L/kg | Oral administration researchgate.net |

| Data derived from studies on non-deuterated baclofen, where a deuterated standard would be used for quantification. |

A fundamental requirement for a stable isotope tracer is that the isotopic label remains securely attached to the molecule throughout its biological journey. Deuterium (B1214612) atoms attached to carbon, particularly on an aromatic ring as in Baclofen-d4, form very stable bonds. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage or exchange with protons from the aqueous biological environment. juniperpublishers.com This stability ensures that the mass difference between the labeled and unlabeled compound is maintained, which is the basis for its use in tracer and internal standard applications. Therefore, back-exchange of deuterium for hydrogen is generally not a concern for aromatically deuterated compounds like this compound, validating its use in pharmacokinetic studies. simsonpharma.com

Advanced Pharmacokinetic Modeling and Simulation (PBPK) for Deuterated Compounds

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate the ADME of a drug within the body. nih.gov These models consist of multiple compartments representing different organs and tissues (e.g., liver, kidney, fat, brain), linked by blood flow rates. researchgate.net By integrating in vitro data (like intrinsic clearance) with system-specific physiological parameters, PBPK models can predict drug concentrations in various parts of the body over time. nih.gov

Development of Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models Incorporating Deuteration Effects

The development of robust pharmacokinetic models is crucial for predicting the behavior of a drug in a biological system. For this compound, both compartmental and physiologically based pharmacokinetic (PBPK) models can be adapted to account for the effects of deuteration.

Compartmental models, which simplify the body into a series of interconnected compartments, have been developed for racemic baclofen. nih.gov A two-compartment model has been shown to adequately describe the disposition of baclofen following intestinal infusion. nih.gov For this compound, a similar model structure would be hypothesized, but the rate constants governing the transfer between compartments and elimination from the central compartment would be modified to reflect the kinetic isotope effect (KIE). The primary metabolic pathway for (S)-baclofen is oxidative deamination. nih.gov The substitution of hydrogen with deuterium at or near the site of metabolism can lead to a slower rate of this reaction. This reduced metabolic clearance would be a key parameter adjusted in a compartmental model for this compound.

Physiologically based pharmacokinetic (PBPK) models offer a more mechanistic approach by representing individual organs and tissues connected by blood flow. nih.gov While specific PBPK models for this compound are not extensively published, their development would involve integrating in vitro data and physicochemical properties. A PBPK model for this compound would incorporate physiological parameters of the pre-clinical species (e.g., blood flow rates, tissue volumes) and compound-specific parameters. The key adaptation for the deuterated compound would be the intrinsic clearance term in metabolizing organs, such as the liver. This term would be adjusted to account for the KIE on the oxidative deamination of (S)-baclofen. The general principles of PBPK modeling allow for the integration of such specific enzymatic kinetic data. nih.govnih.gov

Application for Understanding Absorption, Distribution, and Elimination Processes in Pre-clinical Models

This compound is instrumental in pre-clinical studies for elucidating the ADME properties of baclofen. Its most common application is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The use of a deuterated internal standard is considered the gold standard as it closely mimics the chemical and physical properties of the analyte, correcting for variability in sample preparation and instrument response. researchgate.net

In pre-clinical research, this compound can be co-administered with non-deuterated baclofen to precisely study the parent drug's pharmacokinetics without the confounding factor of inter-individual variability. This "pseudo-simultaneous" administration allows for a direct comparison of the pharmacokinetic profiles of the deuterated and non-deuterated compounds within the same animal.

Absorption: Studies on baclofen have shown that its absorption from the gastrointestinal tract is rapid. nih.gov By using this compound, researchers can investigate if there are any isotope effects on the absorption process, although significant effects are generally not expected for passive diffusion or most transporter-mediated uptake.

Distribution: The distribution of baclofen into various tissues can be tracked with high sensitivity using analytical methods that rely on this compound as an internal standard. The volume of distribution of baclofen has been characterized in several pre-clinical species. nih.gov

Elimination: The primary route of elimination for unchanged baclofen is renal excretion. nih.gov However, (S)-baclofen also undergoes metabolism. The use of this compound allows for a detailed investigation of the KIE on its metabolic clearance. A slower metabolism of this compound would result in a lower clearance and a longer elimination half-life compared to (S)-baclofen.

Comparative Metabolic and Pharmacokinetic Analysis of this compound with Non-deuterated Baclofen and its Enantiomers in Research Species

A comparative analysis of the metabolism and pharmacokinetics of this compound with non-deuterated baclofen and its enantiomers is essential for understanding the impact of deuteration. Baclofen is a racemic mixture of (R)-baclofen and (S)-baclofen.

The metabolism of baclofen is stereoselective. The (S)-enantiomer is metabolized via oxidative deamination to the pharmacologically inactive metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid. nih.gov In contrast, the (R)-enantiomer does not appear to undergo significant metabolism. nih.gov Therefore, any metabolic KIE would be specific to the (S)-enantiomer.

In pre-clinical species such as rats, the stereoselective metabolism of baclofen has also been observed. researchgate.net When comparing this compound to its non-deuterated counterpart, the expectation based on the KIE is that this compound will exhibit a slower rate of metabolism. This would likely result in a higher plasma concentration and a longer half-life for this compound compared to (S)-baclofen when administered at the same dose.

The following table summarizes a hypothetical comparison of key pharmacokinetic parameters between (S)-baclofen and this compound based on the principles of the kinetic isotope effect.

| Pharmacokinetic Parameter | (S)-Baclofen | This compound (Predicted) | Rationale for Predicted Difference |

|---|---|---|---|

| Metabolic Clearance (CLm) | Moderate | Lower | Kinetic isotope effect slows the rate of oxidative deamination. |

| Elimination Half-life (t1/2) | Short | Longer | Reduced metabolic clearance leads to a slower overall elimination rate. |

| Area Under the Curve (AUC) | Standard | Higher | Decreased clearance results in greater overall drug exposure. |

| Maximum Concentration (Cmax) | Standard | Potentially Higher | Slower first-pass metabolism could lead to higher peak concentrations. |

The table below presents published pharmacokinetic parameters for the enantiomers of baclofen in a pre-clinical model (dogs), which highlights the baseline differences between the enantiomers before considering deuteration.

| Parameter | (R)-Baclofen | (S)-Baclofen |

|---|---|---|

| Total Clearance (mL/min/kg) | 2.7 ± 0.4 | 4.2 ± 0.9 |

| Renal Clearance (mL/min/kg) | 2.3 ± 0.4 | 2.2 ± 0.5 |

| Non-renal Clearance (mL/min/kg) | 0.4 ± 0.2 | 2.0 ± 0.6 |

| Volume of Distribution (L/kg) | 0.43 ± 0.05 | 0.50 ± 0.07 |

| Elimination Half-life (h) | 1.9 ± 0.2 | 1.5 ± 0.2 |

The significant difference in non-renal clearance between the enantiomers underscores the stereoselective metabolism of (S)-baclofen. It is this metabolic pathway where deuteration in this compound would exert its primary effect.

Q & A

Q. How can isotopic dilution effects be quantified in pharmacokinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.